8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral catalysts and reagents to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow chemistry and other advanced techniques to enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can participate in various binding interactions, while the azabicyclo scaffold provides structural rigidity and specificity. These interactions can modulate biological activity and influence the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A core structure found in many biologically active molecules, including tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another related compound with significant potential in drug discovery and synthetic chemistry
Uniqueness
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromobenzenesulfonyl group and the cyclopropylidene moiety. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(2-bromophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATTZQOLYXXHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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